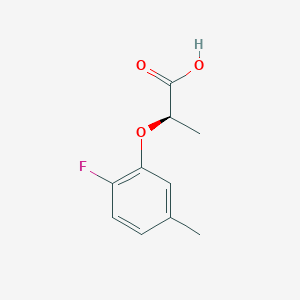
Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring. Its chemical formula is C10H11ClO3S. Thiophene derivatives, like this compound, have attracted significant interest due to their diverse biological activities and applications .
准备方法
a. Synthesis Routes: Several synthetic methods lead to this compound:
Gewald Reaction: A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This pathway yields aminothiophene derivatives.
Paal–Knorr Reaction: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (PS) as a sulfurizing agent.
Fiesselmann Reaction: Another condensation route.
Hinsberg Synthesis: A method for generating thioglycolic acid derivatives by reacting them with α,β-acetylenic esters under basic conditions.
b. Industrial Production: The industrial-scale synthesis of this compound typically involves optimized versions of the above reactions.
化学反应分析
Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate can undergo various reactions:
Oxidation: It may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify its substituents.
Substitution: The chlorine atom can be substituted with other groups.
Common reagents include boron-based compounds (e.g., boronic esters) for Suzuki–Miyaura coupling reactions . Major products depend on the specific reaction conditions.
科学研究应用
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity, e.g., as an anticancer agent.
Medicine: Investigated for anti-inflammatory, antimicrobial, and antihypertensive properties.
Industry: Used in organic semiconductors and OLEDs.
作用机制
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
属性
分子式 |
C9H11ClO3S |
|---|---|
分子量 |
234.70 g/mol |
IUPAC 名称 |
methyl 4-chloro-3-propan-2-yloxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H11ClO3S/c1-5(2)13-7-6(10)4-14-8(7)9(11)12-3/h4-5H,1-3H3 |
InChI 键 |
HEZXTYDDNLTIJL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(SC=C1Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)


![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)



![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)



![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)

